molecular formula C15H21NO3S B2841082 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1903788-67-9

2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No.: B2841082
CAS No.: 1903788-67-9
M. Wt: 295.4
InChI Key: ZXBTWBKGFOUFSR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzamide group, a methoxy group, and a tetrahydropyran group, which are common in many organic compounds . Benzamides are a class of compounds containing a benzene ring and an amide group. Methoxy groups are ether groups with a methyl group attached to the oxygen atom. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide portion would contribute to planarity and rigidity, while the tetrahydropyran ring could introduce some three-dimensionality .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides, methoxy groups, and tetrahydropyrans each have characteristic reactions. Benzamides, for example, can undergo hydrolysis to form benzoic acids and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

Research has demonstrated the utility of compounds with structural features similar to "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide" in the diversity-oriented synthesis of structurally diverse compounds. For instance, oxidative carbon-hydrogen bond activation reactions and click chemistry have been employed to generate libraries of non-natural compounds with potential biological activities. Such methodologies facilitate the rapid exploration of chemical space for the discovery of novel bioactive molecules (Zaware et al., 2011).

Synthesis of Fused Pyran Derivatives with Potential Biological Activities

The synthesis of fused pyran derivatives, which share a common pyran moiety with "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide," has been reported. These compounds have been prepared through reactions involving ethyl benzoylacetate and various nucleophiles, leading to compounds with potential biological activities. Such synthetic pathways illustrate the chemical versatility of pyran-containing compounds and their relevance in medicinal chemistry (Shehab & Ghoneim, 2016).

Application in Heterocyclic Synthesis

Compounds containing tetrahydro-2H-pyran moieties have been utilized in heterocyclic synthesis, highlighting their significance as intermediates in the generation of diverse heterocyclic structures. These processes underscore the role of such compounds in facilitating complex synthetic transformations, leading to molecules of pharmacological interest (Mohareb et al., 2004).

Incorporation into Silica Composites

Research on the incorporation of π-conjugated polymers into silica composites points towards the application of pyran derivatives in material science. Such studies demonstrate the integration of organic molecules with inorganic matrices to produce novel composite materials with unique properties, potentially applicable in optoelectronics and sensor technology (Kubo et al., 2005).

Novel Syntheses and Biological Applications

The compound's structural motifs are foundational in the synthesis of novel molecules with significant biological applications. For instance, practical syntheses of CCR5 antagonists, which are crucial in HIV-1 infection treatment, illustrate the broader relevance of such chemical frameworks in developing therapeutics (Ikemoto et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, the benzamide group is often important for biological activity, as it can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling any chemical should be done with appropriate safety measures .

Properties

IUPAC Name

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-18-14-5-3-2-4-13(14)15(17)16-8-11-20-12-6-9-19-10-7-12/h2-5,12H,6-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBTWBKGFOUFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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